Home > Products > Screening Compounds P115201 > Lodenafil carbonate
Lodenafil carbonate - 398507-55-6

Lodenafil carbonate

Catalog Number: EVT-273484
CAS Number: 398507-55-6
Molecular Formula: C47H62N12O11S2
Molecular Weight: 1035.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lodenafil carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed in Brazil. [, ] It acts as a prodrug, meaning it is metabolized in the body to its active form, lodenafil. [] While primarily known for its potential in treating erectile dysfunction, lodenafil carbonate also shows promise in other areas of scientific research.

Lodenafil

  • Compound Description: Lodenafil is the active metabolite of lodenafil carbonate, a phosphodiesterase type 5 (PDE5) inhibitor. [] Lodenafil is responsible for the therapeutic effects of lodenafil carbonate in treating erectile dysfunction. []
  • Relevance: Lodenafil is directly metabolized from lodenafil carbonate, which acts as a prodrug. [] Lodenafil shares a nearly identical structure with lodenafil carbonate, with the key difference being the presence of a carbonate group in lodenafil carbonate. This carbonate group enhances lodenafil carbonate's pharmacokinetic properties, making it better absorbed when taken orally. []

Sildenafil Citrate (Viagra)

  • Compound Description: Sildenafil citrate is a well-known PDE5 inhibitor used to treat erectile dysfunction. [] It works by enhancing the effects of nitric oxide in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow, facilitating an erection.

Vardenafil

  • Compound Description: Vardenafil is another PDE5 inhibitor marketed for the treatment of erectile dysfunction. [] Like sildenafil, it enhances the effects of nitric oxide, leading to improved erectile function.
  • Relevance: Vardenafil, similar to lodenafil carbonate, acts as a PDE5 inhibitor and is used for the same therapeutic purpose. [] The structural differences between these compounds may contribute to differences in their pharmacological profiles, including their potency, duration of action, and side effect profiles.

Tadalafil

  • Compound Description: Tadalafil, like sildenafil and vardenafil, is a PDE5 inhibitor used for treating erectile dysfunction. [] It is known for its longer half-life compared to other PDE5 inhibitors, allowing for a longer duration of action.
  • Relevance: Tadalafil shares the same mechanism of action as lodenafil carbonate, targeting PDE5 to enhance erectile function. [] Although they have distinct chemical structures, their shared target and therapeutic application make tadalafil a relevant compound for comparison, particularly in terms of their efficacy and duration of action.

Mirodenafil

  • Compound Description: Mirodenafil is a newer PDE5 inhibitor, also indicated for the treatment of erectile dysfunction. []
  • Relevance: Mirodenafil, like lodenafil carbonate, belongs to the class of PDE5 inhibitors used to treat erectile dysfunction. [] As they share a target and therapeutic indication, they likely have some structural similarities, but their specific chemical structures and pharmacological characteristics may differ, leading to variations in their efficacy, duration of action, and side effect profiles.

Avanafil

  • Compound Description: Avanafil is a second-generation PDE5 inhibitor known for its rapid onset of action in treating erectile dysfunction. []
  • Relevance: Both avanafil and lodenafil carbonate are PDE5 inhibitors, indicating a shared mechanism of action for treating erectile dysfunction. [] Avanafil's quick onset of action makes it a relevant comparison point for lodenafil carbonate, particularly when considering the time to achieve a therapeutic effect.

Udenafil

  • Compound Description: Udenafil is a PDE5 inhibitor primarily used in the treatment of erectile dysfunction. []
  • Relevance: Similar to lodenafil carbonate, udenafil belongs to the PDE5 inhibitor drug class and shares the same therapeutic target for erectile dysfunction. [] While they have distinct chemical structures, their shared mechanism of action suggests that udenafil could provide valuable insights into the potential efficacy and side effects of lodenafil carbonate.

SLx-2101

  • Compound Description: SLx-2101 is a drug under development as a potential treatment for erectile dysfunction. [] It is designed to be a topical gel formulation for local administration.
  • Relevance: SLx-2101, though in its developmental stages, targets the same therapeutic area as lodenafil carbonate, aiming to improve erectile function. [] The comparison is relevant due to their shared therapeutic goal, and understanding SLx-2101's mechanism of action, efficacy, and safety profile could provide insights into the potential benefits and limitations of PDE5 inhibitors like lodenafil carbonate.

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid (DP-1)

  • Compound Description: DP-1 is a photodegradation product of lodenafil carbonate identified using UPLC-MS/MS. [] Its formation involves a structural change in the lodenafil carbonate molecule.
  • Relevance: DP-1 is a direct degradation product of lodenafil carbonate, arising from its exposure to light. [] The identification and characterization of DP-1 are crucial for understanding the stability profile of lodenafil carbonate and optimizing its storage conditions to maintain its efficacy and safety over time.

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfinic acid (DP-2)

  • Compound Description: DP-2 is another photodegradation product of lodenafil carbonate identified through UPLC-MS/MS analysis. [] Like DP-1, its formation indicates a structural alteration in the lodenafil carbonate molecule due to light exposure.
  • Relevance: DP-2, as a degradation product of lodenafil carbonate, highlights the importance of understanding the drug's stability under various conditions. [] Studying DP-2 helps determine the potential impact of degradation on lodenafil carbonate's efficacy and safety, emphasizing the need for appropriate packaging and storage to preserve its quality and shelf life.
Synthesis Analysis

The synthesis of lodenafil carbonate involves several key steps, focusing on the formation of the carbonate dimer from its monomeric components. The synthesis can be summarized as follows:

  1. Monomer Preparation: The initial step involves reacting piperazine with ethyl chloroacetate to yield ethyl 1-piperazinylacetate. This reaction typically requires a solvent such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
  2. Dimerization: The carbonate dimer is formed by further reactions involving the monomer. For instance, in one method, 22.27 g of D,L-alanine and triethylamine are dissolved in dichloromethane, followed by the addition of trimethylsilyl chloride and butyryl chloride under controlled temperatures .
  3. Purification: After synthesis, the product is purified through recrystallization from a solvent mixture (e.g., ethanol:dimethylformamide), yielding a pale white solid with a reported yield of approximately 76% .
  4. Characterization: The synthesized compound is characterized by microanalysis, confirming elemental compositions close to theoretical values (C: 54.53%, H: 6.04%, N: 16.24%) .
Molecular Structure Analysis

Lodenafil carbonate possesses a unique molecular structure characterized by a carbonate bridge that connects two lodenafil molecules. The molecular formula for lodenafil carbonate is C17H19ClN4O4SC_{17}H_{19}ClN_{4}O_{4}S .

  • Structural Features: The structure includes:
    • A carbonate group (-O-C(=O)-O-) linking two lodenafil units.
    • Functional groups typical of phosphodiesterase inhibitors, which enhance its pharmacological activity.
  • Molecular Weight: The molecular weight of lodenafil carbonate is approximately 394.87 g/mol.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm structural integrity and purity during characterization .
Chemical Reactions Analysis

Lodenafil carbonate undergoes hydrolysis in vivo, breaking down into two active molecules of lodenafil upon administration. This reaction significantly enhances its oral bioavailability compared to the monomeric form .

  • Key Reaction:
    Lodenafil Carbonate2×Lodenafil\text{Lodenafil Carbonate}\rightarrow 2\times \text{Lodenafil}

This transformation is crucial for its therapeutic efficacy in treating erectile dysfunction by increasing blood flow to the penis.

Mechanism of Action

The mechanism of action for lodenafil carbonate primarily involves inhibition of phosphodiesterase type 5 (PDE5). By blocking this enzyme, lodenafil increases levels of cyclic guanosine monophosphate (cGMP), leading to relaxation of smooth muscle in the corpus cavernosum and enhanced blood flow during sexual stimulation.

  • Pharmacodynamics:
    • Increased cGMP levels result in vasodilation.
    • Enhanced erection quality and duration due to improved blood circulation.

Clinical studies indicate that lodenafil exhibits a more favorable pharmacokinetic profile compared to other PDE5 inhibitors, potentially leading to improved patient outcomes .

Physical and Chemical Properties Analysis

Lodenafil carbonate displays several notable physical and chemical properties:

  • Appearance: Typically presented as a pale white solid post-purification.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
  • Stability: Stability studies indicate that lodenafil carbonate maintains integrity under various conditions, although specific storage conditions are recommended to maximize shelf life .
Applications

Lodenafil carbonate's primary application is in the treatment of erectile dysfunction. Its unique formulation aims to provide:

  • Enhanced Efficacy: Higher oral bioavailability compared to traditional PDE5 inhibitors.
  • Clinical Use: Potentially broader applications in other vascular-related disorders due to its vasodilatory effects.

Research continues into optimizing formulations and delivery methods for improved patient compliance and therapeutic outcomes . Additionally, ongoing studies may explore its utility in other medical conditions related to vascular health.

Properties

CAS Number

398507-55-6

Product Name

Lodenafil carbonate

IUPAC Name

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

Molecular Formula

C47H62N12O11S2

Molecular Weight

1035.2 g/mol

InChI

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61)

InChI Key

MVYUCRDXZXLFSB-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C

Solubility

Soluble in DMSO

Synonyms

Lodenafil carbonate;

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC(=O)C8=C(N7)C(=NN8C)CCC)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.